7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps One common method includes the reaction of appropriate pyridine derivatives with sulfonyl chlorides under basic conditions to form the sulfonylated intermediate This intermediate is then subjected to cyclization reactions to form the fused pyrimidine ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The imino group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.
Scientific Research Applications
7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. For example, it may interact with ion channels in the cell membrane, modulating their activity and affecting cellular processes. In the case of its potential therapeutic use for cardiac arrhythmias, it may enhance mitochondrial calcium uptake and modulate the gating of ion channels.
Comparison with Similar Compounds
Similar compounds include other sulfonylated pyrimidine derivatives and pyridine-based compounds. 7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific structure and the presence of both hydroxyethyl and imino groups. This unique structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
370870-32-9 |
---|---|
Molecular Formula |
C21H20N4O4S |
Molecular Weight |
424.5g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H20N4O4S/c1-13-5-7-15(8-6-13)30(28,29)17-12-16-20(24(10-11-26)18(17)22)23-19-14(2)4-3-9-25(19)21(16)27/h3-9,12,22,26H,10-11H2,1-2H3 |
InChI Key |
HULPSEAMJDHRTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO |
Origin of Product |
United States |
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